N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its dual furan ring structure, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide, also known as N-(2-(furan-2-yl)-2-methoxyethyl)furan-3-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in various disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy
Action Environment
The synthesis of furan derivatives involves various methods and structural reactions , which could potentially be influenced by environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out in a microwave reactor using effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications. This method allows for the rapid and high-yield production of furan derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furans. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of bio-based chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(3-methylbenzyl)-2-[5-(4-chlorophenyl)furan-2-yl]acetamide
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-11(10-3-2-5-17-10)7-13-12(14)9-4-6-16-8-9/h2-6,8,11H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTAFQXUVHKGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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